molecular formula C13H13BrN2O3 B10989648 N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine

N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine

Cat. No.: B10989648
M. Wt: 325.16 g/mol
InChI Key: PYEVRPSUQCBQGL-UHFFFAOYSA-N
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Description

N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine, also known by its systematic name 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid , is a synthetic derivative of indole. Indoles are significant heterocyclic compounds found in natural products, drugs, and various biological systems . This compound features an indole moiety linked to a beta-alanine unit, making it an intriguing hybrid structure.

Preparation Methods

Synthetic Routes:: The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine involves the following steps:

    Indole Formation: The bromination of 1H-indole yields 6-bromo-1H-indole.

    Acetylation: The acetylation of 6-bromo-1H-indole with acetic anhydride or acetyl chloride produces the desired N-[(4-bromo-1H-indol-1-yl)acetyl] intermediate.

    Amidation: The reaction of the intermediate with beta-alanine (3-aminopropanoic acid) under appropriate conditions forms this compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine can undergo several reactions:

    Substitution Reactions: The bromine atom in the indole ring can participate in substitution reactions.

    Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs, yielding the corresponding carboxylic acid and amine.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can lead to the formation of the alcohol derivative.

Common reagents include bromine, acetic anhydride, beta-alanine, and reducing agents.

Scientific Research Applications

Chemistry::

    Building Blocks: N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine serves as a versatile building block for designing novel indole-based compounds.

    Fluorescent Probes: Modified indoles can be used as fluorescent probes in chemical biology.

Biology and Medicine::

    Anticancer Potential: Indole derivatives exhibit promising anticancer activity. Researchers explore their effects on cancer cell lines.

    Neuropharmacology: Some indoles influence neurotransmitter systems and may have neuroprotective properties.

Industry::

    Pharmaceuticals: Indole-based compounds find applications in drug discovery and development.

Mechanism of Action

The exact mechanism by which N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine is unique due to its specific substitution pattern, other indole derivatives share similar structural features. Notable examples include indole-3-acetic acid (a plant hormone) and various pharmaceutical candidates .

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

3-[[2-(4-bromoindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H13BrN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)

InChI Key

PYEVRPSUQCBQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Br

Origin of Product

United States

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